1-Propyl-1,4-dihydropyridine-3-carboxylic acid is a member of the 1,4-dihydropyridine class, which is recognized for its broad pharmacological and biological activities. This compound is particularly significant in the development of pharmaceuticals, especially as a scaffold for calcium channel blockers used in treating hypertension and other cardiovascular conditions. The compound's unique structure contributes to its diverse applications in medicinal chemistry and industrial processes.
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It belongs to a larger category of dihydropyridine derivatives that are extensively studied for their biological properties and potential therapeutic effects.
The synthesis of 1-propyl-1,4-dihydropyridine-3-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to maximize product yield and purity. The use of modern analytical techniques like NMR spectroscopy is essential for confirming the structure of the synthesized compounds .
The molecular formula of 1-propyl-1,4-dihydropyridine-3-carboxylic acid is , with a molecular weight of 167.20 g/mol. Its structure consists of a dihydropyridine ring with a propyl group and a carboxylic acid functional group attached at specific positions.
Property | Value |
---|---|
CAS Number | 719988-12-2 |
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.20 g/mol |
IUPAC Name | 1-propyl-4H-pyridine-3-carboxylic acid |
InChI Key | UKTOKYZBZPQSPL-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=CCC(=C1)C(=O)O |
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is involved in several chemical reactions:
The mechanism of action for 1-propyl-1,4-dihydropyridine-3-carboxylic acid primarily involves its interaction with calcium channels and various enzymes. By binding to these targets, it can modulate physiological processes such as vascular smooth muscle contraction and neurotransmitter release, making it valuable in cardiovascular therapies .
Relevant analytical data such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectra are used to confirm structural integrity and purity during synthesis .
1-Propyl-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:
The 1,4-dihydropyridine (1,4-DHP) scaffold emerged as a cornerstone of medicinal chemistry following the discovery of the Hantzsch reaction in 1882, which enabled efficient multi-component synthesis of symmetrical DHPs. The first major therapeutic breakthrough occurred in 1975 with the approval of nifedipine, a 1,4-DHP calcium channel blocker for hypertension and angina [3]. This catalyzed intense research into DHP derivatives, with publication rates peaking in the 1980s–1990s [1]. Early focus centered on cardiovascular applications due to their potent vasodilatory effects, exemplified by drugs like amlodipine and nimodipine [1] [3]. Over decades, the therapeutic scope expanded significantly beyond calcium modulation. Research since the 2000s revealed DHPs with anticancer, antimicrobial, antidiabetic, neuroprotective, and anti-inflammatory activities, demonstrating their structural versatility [1]. The synthesis of 1-propyl-1,4-dihydropyridine-3-carboxylic acid (CAS# 719988-12-2) represents a modern exploration of unsymmetrical DHP variants with distinct pharmacophoric features [2].
Table 1: Evolution of Key 1,4-DHP Derivatives in Drug Discovery
Time Period | Key Compounds | Primary Therapeutic Focus | Synthetic Advancements |
---|---|---|---|
1882 | Symmetrical DHPs (Hantzsch) | Experimental compounds | Classic Hantzsch MCR |
1975 | Nifedipine | Calcium channel blockade (CVD) | Structure-guided optimization |
1980s-1990s | Amlodipine, Nimodipine | Refined cardiovascular agents | Chiral synthesis, sustained-release forms |
2000s-Present | ITD-1, Functionalized DHPs | Oncology, TGFβ inhibition, agrochemicals | Green synthesis, asymmetric catalysis, bioconjugates |
The 1,4-DHP core is classified as a "privileged scaffold" due to its capacity to display diverse biological activities through targeted structural modifications while maintaining favorable drug-like properties [1] [3]. Key features underpinning this versatility include:
Table 2: Structural Features and Biological Implications of the 1,4-DHP Scaffold
Structural Element | Role in Bioactivity | Example Modifications |
---|---|---|
C4 Position (Chiral Center) | Determines stereospecific binding; modulates potency/selectivity (e.g., TGFβ inhibition) | Aryl, alkyl groups; influences ring puckering |
N1 Position | Impacts membrane permeability, metabolic stability, receptor engagement | Propyl (1-Propyl-DHP), benzyl, substituted alkyls |
3-/5-Carboxyl Groups | Enables ionic interactions, H-bonding, solubility; Acid vs. Ester affects cell uptake | Ethyl ester (nifedipine), free carboxylic acid (1-Propyl DHP), carboxamide |
2,6-Substituents | Modulates steric bulk, electronic effects, symmetry | Methyl, carboxylate, heterocyclic rings, bulky aryl groups |
Oxidation State (DHP ↔ Pyridine) | Alters electron delocalization, redox activity, binding affinity | Bioactivation or inactivation pathways |
1-Propyl-1,4-dihydropyridine-3-carboxylic acid exemplifies a strategically modified DHP pharmacophore designed to overcome limitations of classical ester-based DHPs. Its structure incorporates three key pharmacophoric elements:
Recent research demonstrates its significance:
Table 3: Comparison of Classical vs. 1-Propyl-1,4-DHP-3-Carboxylic Acid Pharmacophore Features
Feature | Classical 1,4-DHP (e.g., Nifedipine) | 1-Propyl-1,4-DHP-3-Carboxylic Acid | Pharmacological Advantage |
---|---|---|---|
N1 Substituent | Methyl common | Propyl | Altered lipophilicity, potential for unique target engagement |
C3/C5 Groups | Esters (e.g., COOCH₃, COOC₂H₅) | Carboxylic Acid (C3) | Improved solubility, metal binding, conjugation capability |
C4 Position | Aryl (electron-withdrawing favored) | H or substituent (structure-dependent) | Potential for chiral center development |
Symmetry | Often C2-symmetric (C3=C5, C2=C6) | Unsymmetrical (C3-COOH, C5-unsub/subbed) | Targeted modification of individual positions for SAR |
Primary Applications | Cardiovascular (Ca²⁺ channel blockade) | Diverse (Antibacterial, TGFβ inhibition, anticancer conjugates) | Broader therapeutic potential beyond ion channel modulation |
The exploration of 1-propyl-1,4-dihydropyridine-3-carboxylic acid and its analogs signifies a shift towards leveraging the inherent versatility of the DHP core through targeted functional group manipulation. Its carboxylic acid group enables direct target interactions and facilitates further chemical diversification, positioning it as a valuable building block in modern pharmacophore design for oncology, immunology (TGFβ), and infectious diseases [1] [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: